molecular formula C23H20N2O3S B11679263 methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11679263
M. Wt: 404.5 g/mol
InChI Key: JKKMBTRCIVULLL-QGOAFFKASA-N
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Description

Methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a fused heterocyclic compound featuring:

  • A thiazolo[3,2-a]pyrimidine core.
  • A methyl ester at position 4.
  • A 4-methylbenzylidene substituent at position 2 (E-configuration).
  • A phenyl group at position 5 and a methyl group at position 6.

This scaffold is associated with diverse pharmacological activities, including antimicrobial and anticancer properties, as observed in related thiazolopyrimidines . Its structural features, such as the electron-donating 4-methyl group on the benzylidene moiety, influence electronic distribution, solubility, and intermolecular interactions .

Preparation Methods

The synthesis of methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves cyclocondensation reactions. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones under basic conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazolopyrimidine core. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be mediated through the inhibition of DNA gyrase and other enzymes critical for DNA replication and cell division . The compound’s antibacterial activity may involve disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

The target compound’s substituents are compared to analogues in Table 1:

Compound ID Position 2 Substituent Position 5 Substituent Position 6 Ester Key Functional Groups
Target Compound 4-Methylbenzylidene (E) Phenyl Methyl Ester, ketone
4-Chlorobenzylidene (E) 2-Thienyl 2-Methoxyethyl Ester, ketone, thiophene
(E)-3-Phenylpropenylidene 4-Methylphenyl Ethyl Ester, ketone, allylidene
2,4-Dimethoxybenzylidene (E)-2-Phenylethenyl Ethyl Ester, ketone, methoxy
3-(3,4-Dichlorophenyl)pyrazole 4-Methylphenyl Ethyl Ester, ketone, dichlorophenyl

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 4-methylbenzylidene group in the target compound enhances electron density compared to the electron-withdrawing 4-chloro () or dichlorophenyl () substituents. This may improve stability and π-π stacking in crystals .

Key Observations :

  • Sodium acetate in acetic anhydride (Ac₂O) is a common catalyst for cyclization, yielding ~70% for most derivatives .
  • SnCl₂·2H₂O () offers lower yields, likely due to side reactions with electron-deficient aldehydes .

Crystallographic and Conformational Analysis

X-ray data () reveal:

  • Target Compound : The thiazolopyrimidine core adopts a flattened boat conformation, with a dihedral angle of 80.94° between the fused ring and the 4-methylbenzylidene phenyl group .
  • : A derivative with 2-acetoxybenzylidene exhibits a planar thiazolopyrimidine ring (r.m.s. deviation = 0.100 Å) and stronger C–H···O interactions due to the acetoxy group .

Impact of Substituents :

  • Methoxy or acetoxy groups () enhance hydrogen bonding, influencing crystal packing and solubility .
  • Halogenated derivatives () show increased molecular polarity but reduced conformational flexibility .

Spectroscopic Properties

IR and NMR data highlight functional group differences:

Compound ID IR (cm⁻¹) $^1$H NMR (δ, ppm)
Target Compound 1705 (C=O ester), 1660 (C=O) 2.24 (s, CH₃), 7.29–7.94 (ArH)
2219 (C≡N), 1719 (C=O) 2.37 (s, 3 CH₃), 8.01 (=CH)
1719 (C=O ester) 7.41 (d, ArH), 8.01 (=CH)

Key Observations :

  • Nitrile-containing derivatives () show distinct C≡N stretches (~2200 cm⁻¹) absent in the target compound .
  • The methyl ester in the target compound results in a downfield-shifted carbonyl signal compared to ethyl esters () .

Structure-Activity Relationships :

  • Electron-withdrawing groups (e.g., Cl, CN) enhance antimicrobial activity but may reduce bioavailability .
  • Bulky substituents (e.g., 2,4-dimethoxybenzylidene) could improve target selectivity in cancer models .

Biological Activity

Methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article synthesizes current research findings regarding its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound is characterized by a thiazolo-pyrimidine backbone with various substituents that may influence its biological properties. The presence of the methyl and phenyl groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of thiazolo-pyrimidine derivatives, including the compound . For instance, a series of related compounds showed significant inhibition of cancer cell proliferation across various lines, with IC50 values often in the low micromolar range.

CompoundCancer Cell LineIC50 (µM)
6aMCF-70.124
6bA5491.6
6cHeLa3.9

The compound demonstrated an ability to induce apoptosis in cancer cells through modulation of key apoptotic markers such as Bcl-2 and caspase-3. In particular, it was found that treatment with this compound resulted in a significant downregulation of Bcl-2 and an upregulation of caspase-3 and IL-2 levels in MCF-7 cells, indicating a shift towards pro-apoptotic signaling pathways .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Apoptosis Induction : The compound's ability to modulate apoptosis-related proteins suggests that it may trigger programmed cell death pathways in malignant cells.
  • Inhibition of Tubulin Polymerization : Similar compounds have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis . This mechanism is particularly relevant in cancer therapy.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties through scavenging free radicals and enhancing cellular antioxidant defenses .

Case Studies

Several case studies have explored the efficacy of thiazolo-pyrimidine derivatives in preclinical settings:

Study 1: Anticancer Activity

A study involving a series of thiazolo-pyrimidine derivatives demonstrated their effectiveness against melanoma and prostate cancer cells. The lead compound exhibited IC50 values ranging from 0.4 to 2.2 µM across different cancer types . The study emphasized the importance of structural modifications in enhancing biological activity.

Study 2: Mechanistic Insights

Another research effort focused on elucidating the molecular mechanisms by which these compounds exert their effects. The study utilized molecular docking simulations to predict interactions with target proteins involved in cell survival pathways . It was found that certain modifications significantly improved binding affinity to these targets.

Q & A

Q. Basic: What synthetic methodologies are commonly employed to prepare this thiazolopyrimidine derivative?

Answer:
The synthesis typically involves a multi-step process starting with the condensation of a thiazolo[3,2-a]pyrimidine precursor with a substituted benzaldehyde derivative. Key steps include:

Knoevenagel Condensation : Reacting the thiazolopyrimidine core with 4-methylbenzaldehyde under basic conditions to form the benzylidene substituent at the 2-position .

Esterification : Introducing the methyl carboxylate group at the 6-position via esterification with methyl chloroformate .

Purification : Techniques like column chromatography or recrystallization are critical for isolating the (2E)-isomer, as geometric isomerism (E/Z) can occur during condensation .
Optimization of reaction conditions (e.g., solvent polarity, temperature) is essential to maximize yield and purity .

Q. Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm for the benzylidene and phenyl groups) .
    • ¹³C NMR : Confirms carbonyl (C=O at ~170 ppm) and ester (C-O at ~165 ppm) functionalities .
  • IR Spectroscopy : Detects key functional groups (C=O stretch at ~1720 cm⁻¹ for the ester and ketone) .
  • X-ray Crystallography : Resolves geometric isomerism and confirms the (2E)-configuration via bond angles (e.g., C2-C7-C8 angle ~120°) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. Advanced: How do substituent variations at the benzylidene group (2-position) influence biological activity?

Answer:
Systematic modifications at the 2-position (e.g., electron-withdrawing vs. donating groups) are explored to optimize interactions with biological targets:

  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance electrophilicity, potentially improving enzyme inhibition (e.g., kinase targets) .
  • Electron-Donating Groups (e.g., OCH₃) : Increase lipophilicity, aiding membrane permeability .
  • Steric Effects : Bulky substituents (e.g., trimethoxybenzylidene) may hinder binding to shallow enzyme pockets, reducing activity .
    Methodology :
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity data.
  • Crystallographic Analysis : Compare binding modes of analogs via protein-ligand X-ray structures .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from variations in assay conditions or compound purity. Strategies include:

Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentration for kinase assays) .

Purity Validation : Use HPLC (≥95% purity) to rule out impurities or geometric isomers as confounding factors .

Target Profiling : Screen against a broader panel of related targets (e.g., kinase families) to identify off-target effects .

Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent compound dissolution across studies .

Q. Advanced: What role does X-ray crystallography play in understanding reactivity and stability?

Answer:
Crystallographic data reveal:

  • Conjugation Effects : The planar benzylidene-thiazolopyrimidine system facilitates π-π stacking in solid state, influencing solubility .
  • Hydrogen Bonding : Intermolecular H-bonds (e.g., between C=O and NH groups) stabilize the crystal lattice, correlating with thermal stability .
  • Torsional Strain : Non-planar conformations (e.g., dihedral angles >10°) indicate steric hindrance, which may affect metabolic stability .
    Application : Use crystallographic data to design analogs with improved pharmacokinetic properties .

Q. Advanced: How can computational methods optimize the synthesis and bioactivity of this compound?

Answer:

  • Density Functional Theory (DFT) : Predict reaction pathways (e.g., transition states during Knoevenagel condensation) to identify optimal catalysts .
  • Molecular Docking : Screen virtual libraries of substituents at the 2- and 5-positions against target proteins (e.g., COX-2) to prioritize synthesis .
  • Machine Learning : Train models on historical reaction data to predict yields and impurity profiles under varying conditions .

Q. Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to purified enzyme targets .

CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Metabolomic Profiling : Track downstream metabolic changes (e.g., ATP depletion in kinase inhibition) via LC-MS .

Q. Advanced: How do structural modifications at the 5-phenyl position affect physicochemical properties?

Answer:

  • Polar Groups (e.g., OH, OCH₃) : Improve aqueous solubility but may reduce blood-brain barrier penetration .
  • Halogen Substituents (e.g., F, Cl) : Enhance metabolic stability by resisting cytochrome P450 oxidation .
  • Bulkier Groups (e.g., biphenyl) : Increase logP, potentially improving tissue distribution but risking hepatotoxicity .
    Methodology :
  • LogP Measurement : Use shake-flask or chromatographic methods to quantify lipophilicity .
  • Microsomal Stability Assays : Compare half-life (t½) of analogs in liver microsomes .

Properties

Molecular Formula

C23H20N2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

methyl (2E)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H20N2O3S/c1-14-9-11-16(12-10-14)13-18-21(26)25-20(17-7-5-4-6-8-17)19(22(27)28-3)15(2)24-23(25)29-18/h4-13,20H,1-3H3/b18-13+

InChI Key

JKKMBTRCIVULLL-QGOAFFKASA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=CC=C4

Origin of Product

United States

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